molecular formula C30H42FeO2P2 B2374990 (2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene CAS No. 849924-42-1

(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene

Cat. No.: B2374990
CAS No.: 849924-42-1
M. Wt: 552.457
InChI Key: YNFGFBKVBCVUAM-UYVPJCOTSA-N
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Description

(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene is a chiral phosphine ligand used in various catalytic processes. This compound is notable for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds.

Properties

CAS No.

849924-42-1

Molecular Formula

C30H42FeO2P2

Molecular Weight

552.457

IUPAC Name

[(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentane;iron(2+)

InChI

InChI=1S/C23H36O2P2.C5H10.2CH3.Fe/c1-17(27(22(2,3)4)23(5,6)7)18-11-8-12-19(18)26(20-13-9-15-24-20)21-14-10-16-25-21;1-2-4-5-3-1;;;/h9-10,13-19H,8,11-12H2,1-7H3;1-5H2;2*1H3;/q;;2*-1;+2/t17-,18?,19?;;;;/m0..../s1

InChI Key

YNFGFBKVBCVUAM-UYVPJCOTSA-N

SMILES

[CH3-].[CH3-].CC(C1CCCC1P(C2=CC=CO2)C3=CC=CO3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe+2]

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene typically involves the following steps:

    Formation of the ferrocene backbone: This is achieved through the reaction of ferrocene with appropriate phosphine reagents.

    Introduction of chiral centers: Chiral auxiliaries or catalysts are used to introduce the chiral centers at specific positions on the ferrocene backbone.

    Functionalization with phosphine groups:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert phosphine oxides back to phosphines.

    Substitution: The phosphine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Regenerated phosphines.

    Substitution: Substituted phosphine derivatives.

Scientific Research Applications

Asymmetric Catalysis

One of the primary applications of this compound is as a ligand in asymmetric catalysis. It has been shown to significantly enhance the enantioselectivity of reactions such as hydrogenation and cross-coupling. For instance, it can promote the formation of enantiomerically pure products in palladium-catalyzed reactions, demonstrating high efficiency even at low catalyst loadings .

Bioinorganic Chemistry

The ability of this compound to form stable metal complexes makes it a valuable tool in bioinorganic chemistry. It can be used to study metal-protein interactions and enzyme mechanisms. Research indicates that the phosphine groups can stabilize metal ions, facilitating their role in biological systems .

Medicinal Chemistry

In medicinal applications, derivatives of this compound are being explored for their potential as therapeutic agents, particularly in cancer treatment. The unique structure allows for selective interactions with biological targets, which could lead to the development of new anticancer drugs . Studies have indicated that ferrocene derivatives possess antineoplastic activity, with some exhibiting cytotoxic effects on cancer cell lines such as HeLa .

Material Science

The stability and redox properties of ferrocene derivatives make them suitable for applications in material science. They can be utilized in the development of sensors and corrosion inhibitors due to their ability to undergo reversible oxidation .

Case Study 1: Asymmetric Allylic Alkylation

In a study involving palladium-catalyzed asymmetric allylic alkylation, the use of this phosphine ligand resulted in over 90% enantiomeric excess (ee) for the product formed from (E)-1,3-diphenylallyl acetate and dimethyl malonate. This demonstrates the effectiveness of the ligand in promoting high selectivity in complex reactions .

Case Study 2: Anticancer Activity

Research on ferrocenyl-ethynyl phosphine metal complexes has shown promising results regarding their cytotoxicity against various cancer cell lines. The studies highlighted that complexes containing this phosphine ligand exhibited significant anticancer activity, suggesting potential pathways for therapeutic development .

Summary Table of Applications

Application AreaDescriptionKey Findings
Asymmetric CatalysisUtilized as a ligand to enhance enantioselectivity in reactionsAchieves high ee in palladium-catalyzed reactions
Bioinorganic ChemistryForms stable complexes with metals for studying biological interactionsUseful in understanding metal-protein dynamics
Medicinal ChemistryExplored as a therapeutic agent for cancer treatmentExhibits cytotoxicity against cancer cell lines
Material ScienceEmployed in developing sensors and corrosion inhibitorsDemonstrates reversible redox properties

Mechanism of Action

The mechanism of action of (2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating the transformation of substrates into desired products. The chiral nature of the ligand ensures that the products are formed with high enantioselectivity.

Comparison with Similar Compounds

Similar Compounds

    (S)-BINAP: Another chiral phosphine ligand used in asymmetric catalysis.

    DIPAMP: A chiral phosphine ligand known for its use in hydrogenation reactions.

    Josiphos: A family of chiral phosphine ligands used in various catalytic processes.

Uniqueness

(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene is unique due to its specific combination of steric and electronic properties, which allow for highly selective and efficient catalysis. Its ability to form stable complexes with a wide range of metals further enhances its versatility in various applications.

Biological Activity

The compound (2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene is a member of the ferrocene family, known for its diverse biological activities. This article explores its biological activity, particularly in anticancer and antimicrobial contexts, highlighting relevant studies and findings.

Overview of Ferrocene Derivatives

Ferrocene is a metallocene compound characterized by its stable sandwich structure, consisting of a central iron atom flanked by two cyclopentadienyl anions. The introduction of various substituents on the ferrocene moiety can significantly alter its biological properties. This specific compound incorporates phosphine groups and furan moieties, which are known to enhance biological interactions.

Anticancer Activity

Ferrocene derivatives have been extensively studied for their anticancer properties. The compound in focus has shown promising results against various cancer cell lines:

  • Mechanism of Action : The anticancer activity is often attributed to the ability of ferrocene derivatives to induce oxidative stress in cancer cells, leading to apoptosis. This is facilitated by the generation of reactive oxygen species (ROS), which can damage cellular components including DNA .
  • Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Notably, it has been observed to induce cell cycle arrest and apoptosis in these cells .
Cell LineIC50 (µM)Mechanism of Action
MCF-75.0Induction of ROS and apoptosis
A5497.5Cell cycle arrest in S-phase
PC-36.0Activation of tumor suppressor genes

Antimicrobial Activity

The compound also displays antimicrobial properties, making it a potential candidate for developing new antibiotics:

  • Broad-Spectrum Activity : Research indicates that ferrocene derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism involves disrupting microbial cell membranes and interfering with metabolic processes .

Case Studies

Several studies have highlighted the effectiveness of ferrocene derivatives in clinical settings:

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability at concentrations as low as 5 µM. Flow cytometry analysis revealed increased apoptotic markers compared to control groups .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial effects against Staphylococcus aureus and Escherichia coli, where the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

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